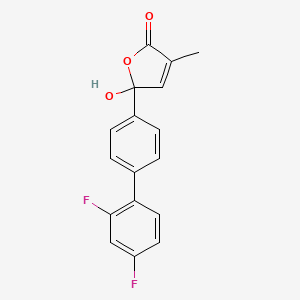

5-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)-5-hydroxy-3-methyl-2(5H)-furanone

Descripción

5-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)-5-hydroxy-3-methyl-2(5H)-furanone is a halogenated furanone derivative characterized by a 2(5H)-furanone core substituted with:

- A 3-methyl group at position 2.

- A 5-hydroxy group at position 3.

- A 2',4'-difluoro-1,1'-biphenyl-4-yl moiety at position 4.

The biphenyl group introduces steric bulk and electronic effects due to fluorine substituents, which may influence reactivity and biological activity.

Propiedades

Número CAS |

170950-57-9 |

|---|---|

Fórmula molecular |

C17H12F2O3 |

Peso molecular |

302.27 g/mol |

Nombre IUPAC |

5-[4-(2,4-difluorophenyl)phenyl]-5-hydroxy-3-methylfuran-2-one |

InChI |

InChI=1S/C17H12F2O3/c1-10-9-17(21,22-16(10)20)12-4-2-11(3-5-12)14-7-6-13(18)8-15(14)19/h2-9,21H,1H3 |

Clave InChI |

GBSBGNSXWCMNQM-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(OC1=O)(C2=CC=C(C=C2)C3=C(C=C(C=C3)F)F)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,4-difluorophenyl)phenyl]-5-hydroxy-3-methylfuran-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-difluorobenzaldehyde with a suitable phenyl compound under acidic or basic conditions to form the intermediate. This intermediate is then subjected to cyclization and oxidation reactions to form the final furan ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

5-[4-(2,4-difluorophenyl)phenyl]-5-hydroxy-3-methylfuran-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The furan ring can be reduced under specific conditions to form a dihydrofuran derivative.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Formation of 5-[4-(2,4-difluorophenyl)phenyl]-3-methylfuran-2-one.

Reduction: Formation of 5-[4-(2,4-difluorophenyl)phenyl]-5-hydroxy-3-methyl-2,3-dihydrofuran.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-[4-(2,4-difluorophenyl)phenyl]-5-hydroxy-3-methylfuran-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers

Mecanismo De Acción

The mechanism of action of 5-[4-(2,4-difluorophenyl)phenyl]-5-hydroxy-3-methylfuran-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues of Halogenated/Aryl-Substituted Furanones

Key Structural and Functional Differences

fluorine substituents) . Fluorine’s electronegativity may enhance metabolic stability and binding affinity in biological systems. Methyl vs. Bromine Substituents: Brominated furanones (e.g., 3,4-dibromo-5-hydroxy-2(5H)-furanone) exhibit contrasting biofilm-modulating effects compared to methyl-substituted derivatives, suggesting substituent-dependent activity .

Synthetic Accessibility: Biphenyl-substituted furanones (e.g., compound 9 in ) are synthesized via cross-coupling reactions, while halogenated variants (e.g., 5-bromo-3-methyl-2(5H)-furanone) require bromolactonization or halide displacement .

Bioactivity: Plant Hormone Signaling: The 5-hydroxy-3-methyl-2(5H)-furanone scaffold (GR24 D-ring) is critical for strigolactone activity, but biphenyl substitution may alter receptor specificity . Biofilm Inhibition: Bromine and methoxyphenyl groups correlate with anti-biofilm effects in S. epidermidis, whereas the target compound’s difluorobiphenyl group may confer unique interactions .

Research Findings and Implications

- Activity Prediction : Based on analogs, the target compound may exhibit dual functionality: strigolactone-like plant hormone activity and biofilm modulation, though empirical validation is needed .

- Synthetic Challenges: Introducing fluorine to biphenyl systems requires specialized reagents (e.g., Selectfluor®), as seen in fluorinated furanone syntheses .

Actividad Biológica

5-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)-5-hydroxy-3-methyl-2(5H)-furanone is a synthetic organic compound characterized by its unique furanone core structure and the presence of a difluorobiphenyl moiety. This compound has garnered attention for its potential biological activities, which are primarily linked to its chemical reactivity and structural features.

- Molecular Formula : C17H12F2O3

- Molecular Weight : 302.27 g/mol

The compound features a five-membered lactone ring, which contributes to its reactivity and interaction capabilities in biological systems. The difluorobiphenyl substituent enhances lipophilicity and may modulate interactions with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Preliminary studies indicate that 5-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)-5-hydroxy-3-methyl-2(5H)-furanone exhibits several biological activities:

- Anticancer Potential : Initial investigations suggest cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : The compound may possess properties that inhibit bacterial growth, although specific studies are required to quantify this effect.

- Enzyme Inhibition : The furanone core is known for its ability to inhibit cyclooxygenases (COX), which are implicated in inflammation and cancer progression.

Anticancer Activity

A study evaluating the cytotoxic effects of various furanones found that derivatives similar to 5-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)-5-hydroxy-3-methyl-2(5H)-furanone exhibited significant activity against human cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 11.8 | Induction of apoptosis |

| Compound B | HCT116 | 7.7 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis or halt the cell cycle in cancer cells, warranting further investigation into its mechanisms.

Antimicrobial Activity

The antimicrobial efficacy of furanones has been documented in various studies. While specific data on 5-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)-5-hydroxy-3-methyl-2(5H)-furanone is limited, related compounds have shown promising results:

- Minimum Inhibitory Concentration (MIC) values were recorded for structurally similar furanones against pathogens like Staphylococcus aureus.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Furanone X | Staphylococcus aureus | 0.25 |

| Furanone Y | Escherichia coli | 0.22 |

These results indicate a potential for developing new antimicrobial agents based on the furanone structure.

Case Studies and Comparative Analysis

Comparative studies with structurally similar compounds highlight the unique activity profile of 5-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)-5-hydroxy-3-methyl-2(5H)-furanone:

| Compound Name | Key Features |

|---|---|

| 5-Hydroxy-3-methylfuran-2-one | Simpler structure without fluorinated biphenyl |

| 5-(4-Fluorophenyl)-5-hydroxy-3-methylfuran-2-one | Contains fluorine but lacks biphenyl moiety |

| 5-(Phenyl)-5-hydroxy-3-methylfuran-2-one | No fluorine substituents; simpler phenolic structure |

The presence of the difluorobiphenyl moiety in the target compound likely enhances its biological activity compared to these simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.